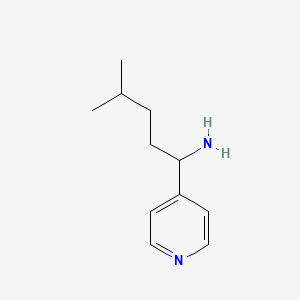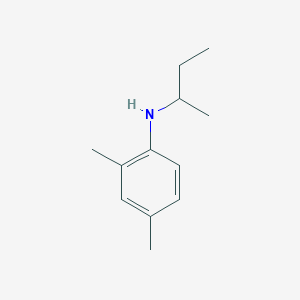
N-(butan-2-yl)-2,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-2,4-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of a 2,4-dimethylaniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2,4-dimethylaniline typically involves the alkylation of 2,4-dimethylaniline with butan-2-yl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base in an organic solvent such as ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(butan-2-yl)-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
科学的研究の応用
N-(butan-2-yl)-2,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(butan-2-yl)-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(butan-2-yl)-4-nitroaniline
- N-(butan-2-yl)-4-methoxyaniline
- N-(butan-2-yl)-4-fluoroaniline
- N-(butan-2-yl)-4-chloroaniline
Uniqueness
N-(butan-2-yl)-2,4-dimethylaniline is unique due to the presence of both butan-2-yl and 2,4-dimethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
N-butan-2-yl-2,4-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-11(4)13-12-7-6-9(2)8-10(12)3/h6-8,11,13H,5H2,1-4H3 |
InChIキー |
ICFHUKRMOGXVPB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=C(C=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


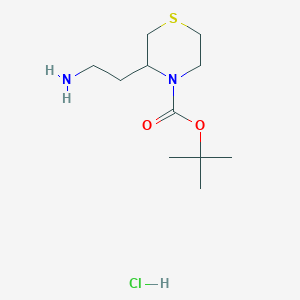
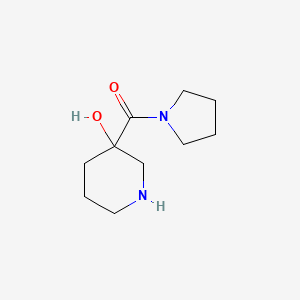
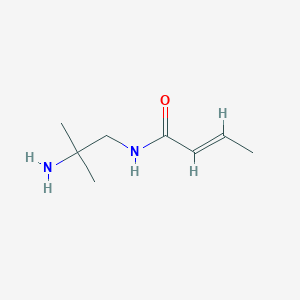
![(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B13247172.png)
![3-[(3,4-Difluorophenyl)amino]propan-1-ol](/img/structure/B13247174.png)
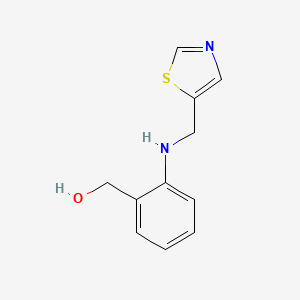
![2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B13247187.png)
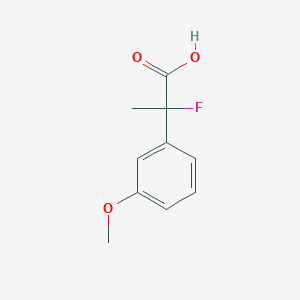
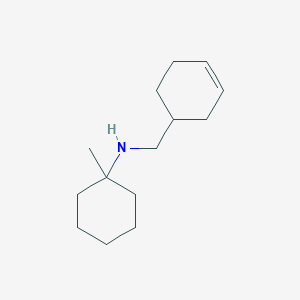
![6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13247204.png)
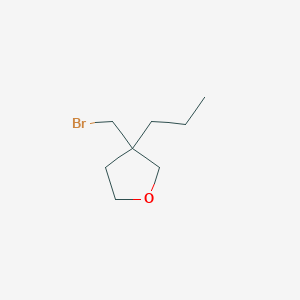
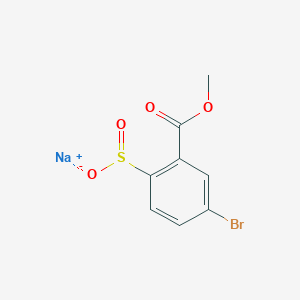
![5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B13247219.png)
